molecular formula C15H13ClN2O5S B11318422 4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11318422
M. Wt: 368.8 g/mol
InChI Key: JWKWENPZKXJGJI-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple functional groups, including an acetyl group, a methyl group, a chloro group, a methylsulfonyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents like methylsulfonyl chloride.

    Acetylation and Methylation: The acetyl and methyl groups can be introduced through acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

    Hydrolysis: Acidic or basic conditions

Major Products Formed

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • 4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
  • 4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the acetyl, methyl, chloro, methylsulfonyl, and carboxylate groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H13ClN2O5S

Molecular Weight

368.8 g/mol

IUPAC Name

(4-acetyl-3-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H13ClN2O5S/c1-8-6-10(4-5-11(8)9(2)19)23-14(20)13-12(16)7-17-15(18-13)24(3,21)22/h4-7H,1-3H3

InChI Key

JWKWENPZKXJGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C(=O)C

Origin of Product

United States

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